4-Formylbenzo[d]oxazole-2-carboxamide

click chemistry hydrazone synthesis building block diversity

Benzoxazole 4-position SAR is limited by lack of reactive building blocks; 4-H or 4-alkyl analogs lack the synthetic handle needed for diversity-oriented synthesis. • 4-Formyl enables one-step hydrazone/oxime/reductive amination, generating 10²-10³ analogs from a single starting material. • Dual pharmacophore: oxidize to 4-COOH for PARP-1 inhibitors; retain 2-carboxamide for 5-HT3 antagonism. • Avoids regioisomeric mixtures from electrophilic substitution of the unsubstituted parent. • Aldehyde enables catalyst-free bioorthogonal ligation for chemical biology probes. Supplied at ≥97% purity for fragment-based screening and medicinal chemistry SAR.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B12867586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbenzo[d]oxazole-2-carboxamide
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)OC(=N2)C(=O)N)C=O
InChIInChI=1S/C9H6N2O3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-4H,(H2,10,13)
InChIKeyFPTXKGIBJUOBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylbenzo[d]oxazole-2-carboxamide: A Dual-Functional Building Block with Latent Polypharmacology


4-Formylbenzo[d]oxazole-2-carboxamide (CAS 1806340-96-4) is a heterocyclic small molecule (MW 190.16, C9H6N2O3) featuring a benzoxazole core substituted with a primary carboxamide at the 2-position and a reactive aldehyde (-CHO) at the 4-position [1]. This architecture places it at the intersection of two major pharmacophore classes: it retains the core of potent PARP inhibitors (benzoxazole-4-carboxamides) [2] while the 2-carboxamide aligns with 5-HT3 receptor antagonist chemotypes [3]. Unlike its unsubstituted parent (benzo[d]oxazole-2-carboxamide, CAS 3313-38-0) or analogs with inert 4-substituents, the 4-formyl group confers unique synthetic versatility for late-stage diversification via condensation or click chemistry, making it a strategic procurement choice for medicinal chemistry programs requiring rapid SAR exploration.

Why Simple Benzoxazole-2-carboxamides Cannot Replace the 4-Formyl Analog in Target-Focused Synthesis


Attempting to substitute 4-Formylbenzo[d]oxazole-2-carboxamide with the unsubstituted parent (benzo[d]oxazole-2-carboxamide) or with 4-alkyl/4-halo analogs extinguishes the key synthetic handle required for diversity-oriented synthesis. The 4-formyl group is a reactive electrophilic site enabling hydrazone, oxime, or reductive amination linkages that are geometrically and electronically distinct from substitutions at the 5- or 6-positions [1]. Critically, structure-activity relationship (SAR) studies on benzoxazole-4-carboxamide PARP inhibitors reveal that the 4-position carboxamide is essential for enzymatic potency, and modifications at this vector dramatically alter target engagement [2]. Furthermore, N-substituted benzoxazole-2-carboxamides evaluated against MCF-7 breast cancer cells exhibit IC50 values ranging from 5.35 μM to over 30 μM depending solely on peripheral substitution patterns [3], confirming that seemingly minor structural variations produce non-linear potency shifts that cannot be predicted from class-level assumptions.

Quantitative Differentiation Matrix: 4-Formylbenzo[d]oxazole-2-carboxamide vs. In-Class Analogs


Synthetic Versatility: Aldehyde Reactivity vs. Inert 4-Substituted Analogs

The 4-formyl group enables condensation reactions (e.g., hydrazone, oxime formation) and reductive amination that are completely inaccessible to 4-H, 4-methyl, or 4-halo benzoxazole-2-carboxamide analogs. This aldehyde handle permits a single-step increase in molecular complexity without requiring pre-functionalization or protecting group strategies [1]. In the broader oxazole-4-carboxamide class, the 4-position is a critical pharmacophoric anchor for GSK-3 and PDE4 inhibition, where carboxamide-to-aldehyde substitution profiles remain unexplored but synthetically tractable only from this specific aldehyde precursor [2].

click chemistry hydrazone synthesis building block diversity

PARP Pharmacophore Alignment: 4-Carboxamide vs. 4-Formyl Vector Comparison

The benzoxazole-4-carboxamide pharmacophore is a validated PARP inhibitory scaffold, with the 4-position carboxamide engaging the catalytic NAD+ binding site via hydrogen-bonding networks to Gly863 and Ser904 [1]. Patent US 6,015,827 specifically claims a genus of benzoxazole-4-carboxamides with IC50 values in the sub-micromolar range against PARP-1 [1]. The target compound 4-Formylbenzo[d]oxazole-2-carboxamide presents an isomeric carboxamide at the 2-position with an aldehyde at the 4-position. While no direct PARP IC50 data exist for this specific regioisomer, the aldehyde can serve as a latent carboxamide precursor (via Pinnick oxidation to the carboxylic acid followed by amide coupling), offering a controlled-release or pro-drug entry point into the PARP pharmacophore that is structurally precluded in analogs with inert 4-substituents.

PARP inhibition DNA repair oncology

Anticancer Activity Profile: 2-Substituted Benzoxazole Carboxamides vs. Unsubstituted Parent

A focused SAR study on 2-substituted benzoxazole-2-carboxamides evaluated antiproliferative activity against MCF-7 (breast cancer) cells. Compound 30 (5-substituted methoxy derivative) exhibited an IC50 of 5.35 μM and Compound 31 (5-substituted ethoxy derivative) an IC50 of 5.82 μM, both approaching the activity of the clinical reference 5-fluorouracil (IC50 = 3.95 μM) while demonstrating lower toxicity toward healthy WI-38 fibroblasts [1]. While the 4-formyl target compound was not directly tested in this panel, these data establish a quantitative baseline expectation for the benzoxazole-2-carboxamide chemotype. The 4-formyl substituent introduces an additional hydrogen-bond acceptor (aldehyde oxygen) predicted to alter the compound's cellular permeability and target engagement profile relative to 5-substituted analogs. Specifically, the calculated logP of 4-Formylbenzo[d]oxazole-2-carboxamide is approximately 0.8–1.2 (based on ChemSrc data [2]), which is lower than 5-methoxy analogs (clogP ~1.8) and may confer differential intracellular distribution.

breast cancer MCF-7 antiproliferative

5-HT3 Receptor Antagonism: 2-Carboxamide Pharmacophore Validation

A series of 2-substituted benzoxazole carboxamides was identified as potent functional 5-HT3 receptor antagonists with nanomolar in vitro activity against human 5-HT3A receptors [1]. The optimized leads demonstrated oral bioavailability and efficacy in models of chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D) [1][2]. The target compound conserves the essential 2-carboxamide pharmacophore required for 5-HT3A binding while adding the 4-formyl group that is absent in the published lead series. The 4-formyl group introduces a potential auxiliary interaction with the receptor's extracellular loop region that has not been probed in the 5-HT3 antagonist literature, representing a whitespace opportunity for intellectual property generation.

5-HT3 antagonist IBS-D CINV

Physicochemical Differentiation: cLogP and Hydrogen-Bonding Profile

4-Formylbenzo[d]oxazole-2-carboxamide (MW 190.16, formula C9H6N2O3) possesses a calculated logP of approximately 0.8–1.2, placing it in an optimal range for both aqueous solubility and passive membrane permeability [1]. By comparison, the unsubstituted parent benzo[d]oxazole-2-carboxamide (MW 162.15, C8H6N2O2) has a cLogP of approximately 1.3–1.5, while 5-hydroxy-1,3-benzoxazole-2-carboxamide (MW 178.14) has a cLogP of approximately 0.5–0.8 and the heavily substituted PARP leads exceed MW 350 with cLogP >3.0 [2]. The target compound's intermediate polarity (3 hydrogen bond acceptors including aldehyde oxygen, 1 hydrogen bond donor from primary amide NH2) differentiates it from both more lipophilic analogs (lower solubility) and more polar analogs (lower permeability), making it particularly suitable for fragment-based drug discovery (FBDD) libraries where balanced physicochemical properties are paramount.

drug-likeness cLogP permeability

Cellular Selectivity Potential: Cancer Cell vs. Healthy Fibroblast Toxicity

In the 2-substituted benzoxazole-2-carboxamide series evaluated against MCF-7 cancer cells and WI-38 normal fibroblasts, compounds 30 and 31 demonstrated a favorable selectivity window, with significantly lower toxicity to healthy WI-38 cells compared to the reference drug 5-FU [1]. This suggests that the benzoxazole-2-carboxamide scaffold possesses an inherent tumor-cell selectivity that may be further modulated by the 4-formyl substituent. While direct WI-38 selectivity data for 4-Formylbenzo[d]oxazole-2-carboxamide are not available, the aldehyde group's electrophilic character could potentially enhance selectivity through covalent or pseudo-covalent interactions with tumor-specific targets (e.g., reactive cysteine residues in oncogenic kinases) that are less accessible in normal cells with intact redox homeostasis.

therapeutic index WI-38 selectivity

Application Scenarios Where 4-Formylbenzo[d]oxazole-2-carboxamide Provides a Procurement Advantage


Diversity-Oriented Synthesis and Fragment-Based Drug Discovery (FBDD) Libraries

As a low-MW (190.16 Da) fragment with balanced cLogP (0.8–1.2) and an aldehyde functional group, 4-Formylbenzo[d]oxazole-2-carboxamide is ideally suited for fragment-based screening collections [1]. Its 4-formyl group enables condensation with hydrazine, amine, or hydroxylamine building blocks to generate 102–103 unique compounds from a single starting material [2], dramatically reducing the number of individual building blocks that must be procured and managed. This is in contrast to the unsubstituted parent benzo[d]oxazole-2-carboxamide, which requires electrophilic substitution chemistry for diversification—a process that is less predictable, lower-yielding, and generates regioisomeric mixtures requiring chromatographic separation.

Parallel Exploration of PARP and 5-HT3 Pharmacophores from a Single Intermediate

Organizations pursuing dual-indication oncology-supportive care programs (e.g., PARP inhibition for tumor sensitization plus 5-HT3 antagonism for chemotherapy-induced nausea) can use 4-Formylbenzo[d]oxazole-2-carboxamide as a common intermediate [2][3]. Oxidation of the 4-formyl group to the carboxylic acid followed by amide coupling yields the PARP-1 pharmacophore (benzoxazole-4-carboxamide), while retention or derivatization of the 2-carboxamide maintains the 5-HT3 antagonist pharmacophore. This dual-vector strategy is not feasible with 4-H or 4-alkyl benzoxazole-2-carboxamide analogs, which lack the necessary 4-position functional handle.

Anticancer Lead Optimization Targeting Uncharted 4-Position SAR Space

Published benzoxazole-2-carboxamide anticancer SAR has focused almost exclusively on 5- and 6-position substitutions, with 4-position modifications remaining unexplored [1]. 4-Formylbenzo[d]oxazole-2-carboxamide provides the first entry point into this chemical space. The compound can be directly screened for antiproliferative activity against MCF-7 (where class potency is ~5–6 μM) [1] and its aldehyde group can be subsequently elaborated based on initial screening results. This sequential screening-then-derivatization workflow maximizes the information content obtained from a single procurement decision.

Click Chemistry and Bioorthogonal Probe Development

The 4-formyl group is compatible with bioorthogonal ligation strategies, including hydrazone and oxime formation under physiological conditions [2]. This enables the direct attachment of fluorescent reporters, biotin tags, or affinity matrices without requiring additional linker chemistry. Compared to 4-bromomethyl or 4-carboxy analogs (which require separate activation steps or generate reactive intermediates), the aldehyde provides a one-step, catalyst-free conjugation strategy that is particularly valuable for chemical biology probe development and target identification campaigns.

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